molecular formula C7H9NO3 B13525822 5-Methyl-4-isoxazolepropionic acid

5-Methyl-4-isoxazolepropionic acid

Cat. No.: B13525822
M. Wt: 155.15 g/mol
InChI Key: XLPIEPJJDJBOFU-UHFFFAOYSA-N
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Description

3-(5-methyl-1,2-oxazol-4-yl)propanoic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1,2-oxazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form the oxime, followed by cyclization with acetic anhydride to yield the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1,2-oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

3-(5-methyl-1,2-oxazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-methyl-1,2-oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(5-methyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)propanoic acid
  • 2-ammonio-3-(3-hydroxy-5-methyl-1,2-oxazol-4-yl)propanoate
  • 3-(5-methyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)alanin

Uniqueness

3-(5-methyl-1,2-oxazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-(5-methyl-1,2-oxazol-4-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-5-6(4-8-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)

InChI Key

XLPIEPJJDJBOFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)CCC(=O)O

Origin of Product

United States

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